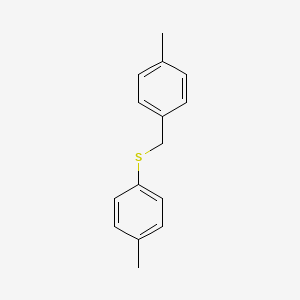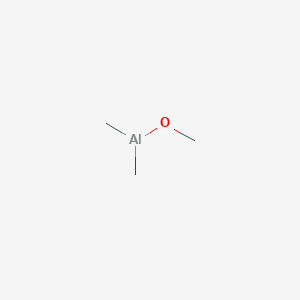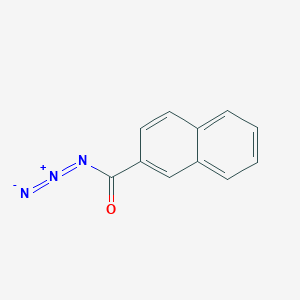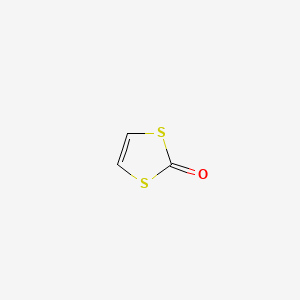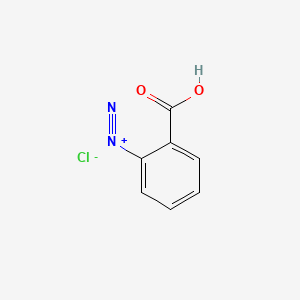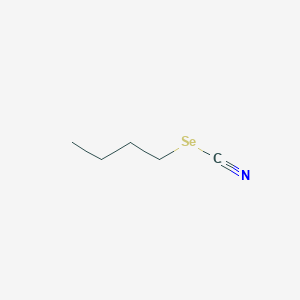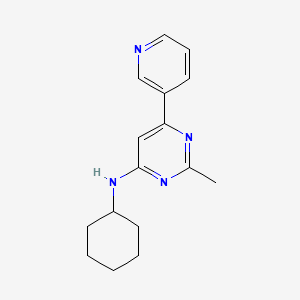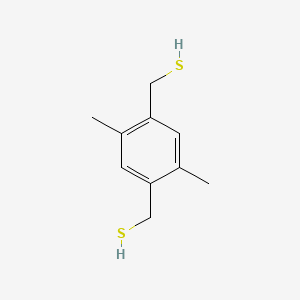
1,4-Benzenedimethanethiol, 2,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedimethanethiol, 2,5-dimethyl- is an organic compound with the molecular formula C10H14S2. It is a derivative of 1,4-benzenedimethanethiol, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its thiol functional groups, which are sulfur-containing groups that can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedimethanethiol, 2,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethyl-1,4-benzenedimethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2,5-dimethyl-1,4-benzenedimethanol
Thiolating Agent: Thiourea or hydrogen sulfide
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Product: 1,4-Benzenedimethanethiol, 2,5-dimethyl-
Industrial Production Methods
Industrial production of 1,4-benzenedimethanethiol, 2,5-dimethyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,4-Benzenedimethanethiol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol groups.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of thioethers or thioesters.
科学的研究の応用
1,4-Benzenedimethanethiol, 2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 1,4-benzenedimethanethiol, 2,5-dimethyl- involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can modulate the activity of enzymes, proteins, and other biomolecules. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
1,4-Benzenedimethanethiol, 2,5-dimethyl- can be compared with other similar compounds such as:
1,4-Benzenedimethanethiol: Lacks the methyl substitutions at the 2 and 5 positions.
1,4-Benzenedimethanol: Contains hydroxyl groups instead of thiol groups.
1,4-Benzenedimethanethiol, 2,5-dichloro-: Contains chlorine substitutions at the 2 and 5 positions instead of methyl groups.
The uniqueness of 1,4-benzenedimethanethiol, 2,5-dimethyl- lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
特性
CAS番号 |
6176-91-6 |
|---|---|
分子式 |
C10H14S2 |
分子量 |
198.4 g/mol |
IUPAC名 |
[2,5-dimethyl-4-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H14S2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |
InChIキー |
YUZNQANABTUQEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CS)C)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


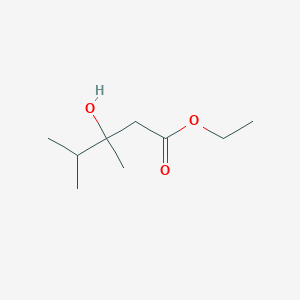
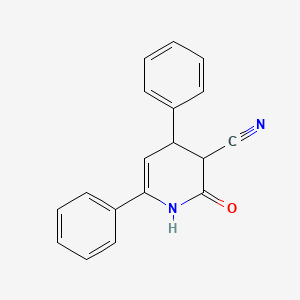
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
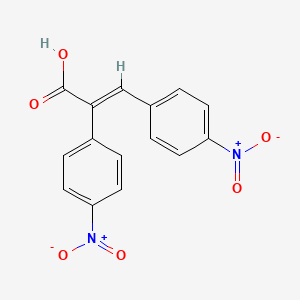
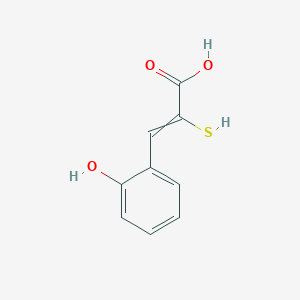
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
